molecular formula C19H22F3N3O2 B2687587 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide CAS No. 1049363-62-3

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2687587
CAS No.: 1049363-62-3
M. Wt: 381.399
InChI Key: RVNSCUOMERCLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic core, a morpholinoethyl side chain, and a 1-methylpyrrole moiety. This compound combines multiple pharmacophoric elements:

  • Benzamide core: Known for its role in modulating enzyme activity (e.g., kinase inhibition) and receptor binding.
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
  • Morpholinoethyl group: Improves solubility and bioavailability via hydrogen-bonding interactions.
  • 1-Methylpyrrole: A heterocyclic motif that may influence π-π stacking or hydrophobic interactions in biological targets.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-24-7-3-6-16(24)17(25-8-10-27-11-9-25)13-23-18(26)14-4-2-5-15(12-14)19(20,21)22/h2-7,12,17H,8-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSCUOMERCLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on diverse research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Often associated with increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that it may act on the following systems:

  • Serotonergic System : Similar compounds have shown modulation of serotonin receptors, which are crucial in mood regulation and could indicate antidepressant potential.
  • Noradrenergic System : Involvement in noradrenaline pathways suggests possible applications in treating mood disorders.

Antidepressant-Like Effects

A study evaluating similar benzamide derivatives demonstrated significant antidepressant-like effects in animal models. The compound's interaction with serotonergic receptors (specifically 5-HT_1A and 5-HT_3) was highlighted as a key mechanism behind its efficacy .

Inhibition of Kinases

Research on related compounds shows that benzamide derivatives can act as inhibitors for various kinases, which are critical for cancer therapy. For instance, certain derivatives exhibited moderate to high potency against RET kinase, suggesting that the compound could be a candidate for further investigation in oncology .

Case Studies

  • Antidepressant Activity in Mice :
    • Objective : To assess the antidepressant-like effects using the Forced Swim Test (FST).
    • Findings : The compound exhibited significant reductions in immobility time, indicating potential antidepressant properties related to serotonergic modulation .
  • Cancer Cell Proliferation Studies :
    • Objective : Evaluate the impact on RET kinase activity.
    • Results : The compound showed promising results in inhibiting cell proliferation driven by RET mutations, establishing a foundation for future cancer therapies .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Antidepressant-like effectsModulation of 5-HT receptors
Kinase inhibitionInhibition of RET kinase
Cell proliferation inhibitionTargeting cancer cell growth

Comparison with Similar Compounds

Substituted Benzamides in Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) is a fungicide with a benzamide backbone and trifluoromethyl group. Key differences include:

  • Substituent position: Flutolanil has a 3-isopropoxyphenyl group, whereas the target compound features a morpholinoethyl-pyrrole side chain.
Property Target Compound Flutolanil
Molecular Weight ~433.4 g/mol (estimated) 323.3 g/mol
Key Substituents Morpholinoethyl, 1-methylpyrrole 3-Isopropoxyphenyl
Primary Application Hypothesized therapeutic agent Fungicide

Patent-Excluded Benzamide Derivatives

and list excluded compounds in patent claims, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide. Comparisons highlight:

  • Heterocyclic substituents : The thiazole and pyridine groups in the excluded compound contrast with the pyrrole and morpholine in the target compound. Thiazole may enhance metal-binding capacity, whereas morpholine improves solubility .
  • Biological targets : The excluded derivatives are designed for cancer or viral infection treatment, suggesting the target compound may share similar therapeutic pathways.

Pyrrole-Containing Analogs

TFA-D-Phe-(2-(N-Me)Pyr) () features a 1-methylpyrrole linked to a trifluoroacetamide group. Key distinctions:

  • Backbone flexibility: The target compound’s morpholinoethyl spacer provides conformational flexibility absent in TFA-D-Phe-(2-(N-Me)Pyr).
  • Chirality : TFA-D-Phe-(2-(N-Me)Pyr) is enantiomerically pure ([α]D = –53), whereas the target compound’s stereochemistry is unspecified .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.